molecular formula C12H11F6N B11726624 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanemethanamine

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanemethanamine

Cat. No.: B11726624
M. Wt: 283.21 g/mol
InChI Key: KGXIEAXGQARWPP-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanemethanamine is a compound characterized by the presence of a cyclopropane ring attached to a methanamine group, with a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanemethanamine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the methanamine group. One common method involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography and crystallization can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halides, alkoxides.

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanemethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new drugs, particularly those targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanemethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity to its targets. The methanamine group can form hydrogen bonds with biological molecules, further modulating its activity.

Comparison with Similar Compounds

    3,5-Bis(trifluoromethyl)phenyl isocyanate: Similar in structure but contains an isocyanate group instead of a methanamine group.

    3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Contains an isothiocyanate group, used in different chemical reactions and applications.

    3,5-Bis(trifluoromethyl)phenyl ethanol: Contains a hydroxyl group, used in the synthesis of various pharmaceuticals.

Uniqueness: 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanemethanamine is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. The combination of trifluoromethyl groups and the cyclopropane ring enhances the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and properties make it a compound of interest for further research and development.

Properties

Molecular Formula

C12H11F6N

Molecular Weight

283.21 g/mol

IUPAC Name

[1-[3,5-bis(trifluoromethyl)phenyl]cyclopropyl]methanamine

InChI

InChI=1S/C12H11F6N/c13-11(14,15)8-3-7(10(6-19)1-2-10)4-9(5-8)12(16,17)18/h3-5H,1-2,6,19H2

InChI Key

KGXIEAXGQARWPP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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